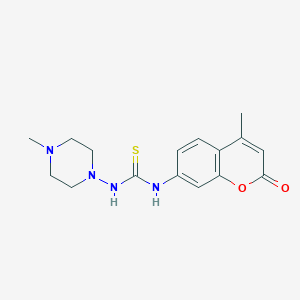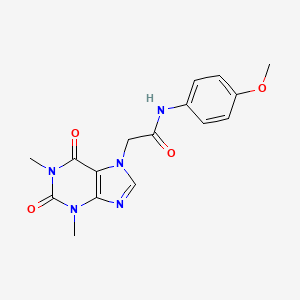![molecular formula C15H14F2N2O2 B5822528 1-({(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}AMINO)-4,6-DIMETHYL-2(1H)-PYRIDINONE](/img/structure/B5822528.png)
1-({(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}AMINO)-4,6-DIMETHYL-2(1H)-PYRIDINONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}AMINO)-4,6-DIMETHYL-2(1H)-PYRIDINONE is a synthetic organic compound characterized by its unique structure, which includes a difluoromethoxyphenyl group and a pyridinone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-({(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}AMINO)-4,6-DIMETHYL-2(1H)-PYRIDINONE typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.
Introduction of the Difluoromethoxyphenyl Group: The difluoromethoxyphenyl group is introduced via a nucleophilic substitution reaction, where a difluoromethoxyphenyl halide reacts with the pyridinone core.
Final Assembly: The final step involves the formation of the imine linkage between the difluoromethoxyphenyl group and the pyridinone core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-({(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}AMINO)-4,6-DIMETHYL-2(1H)-PYRIDINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine linkage to an amine.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridinone core.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the difluoromethoxy group.
Aplicaciones Científicas De Investigación
1-({(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}AMINO)-4,6-DIMETHYL-2(1H)-PYRIDINONE has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Biological Studies: Investigation of its biological activities, such as enzyme inhibition or receptor binding.
Chemical Biology: Use as a probe to study biochemical processes and molecular interactions.
Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-({(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}AMINO)-4,6-DIMETHYL-2(1H)-PYRIDINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxyphenyl group may enhance binding affinity to these targets, while the pyridinone core can participate in various biochemical interactions. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
1-({(E)-1-[4-(METHOXY)PHENYL]METHYLIDENE}AMINO)-4,6-DIMETHYL-2(1H)-PYRIDINONE: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-({(E)-1-[4-(TRIFLUOROMETHOXY)PHENYL]METHYLIDENE}AMINO)-4,6-DIMETHYL-2(1H)-PYRIDINONE: Similar structure but with a trifluoromethoxy group.
Uniqueness
1-({(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}AMINO)-4,6-DIMETHYL-2(1H)-PYRIDINONE is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. This group may enhance the compound’s stability, binding affinity, and overall efficacy in various applications compared to its analogs.
Propiedades
IUPAC Name |
1-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-4,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2/c1-10-7-11(2)19(14(20)8-10)18-9-12-3-5-13(6-4-12)21-15(16)17/h3-9,15H,1-2H3/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDQIYZIAZYUJH-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C)N=CC2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N(C(=C1)C)/N=C/C2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5822465.png)
![4-methyl-N-{4-[(propanoylcarbamothioyl)amino]phenyl}benzamide](/img/structure/B5822473.png)

![2-[4-bromo-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B5822491.png)
![2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5822499.png)
![2-(3-METHYLPHENOXY)-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5822506.png)
![N-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5822512.png)

![N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5822521.png)
![4-chloro-N'-{[(naphthalen-1-yloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5822531.png)
![4-[4-(benzyloxy)-3-methoxybenzyl]morpholine](/img/structure/B5822536.png)
![3H-benzo[e]benzimidazol-2-ylmethyl cyclohexanecarboxylate](/img/structure/B5822542.png)

